molecular formula C18H17N3O4S B3020631 N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1219905-93-7

N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B3020631
CAS No.: 1219905-93-7
M. Wt: 371.41
InChI Key: RJDHEVKYRXGZNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a pyrazole-based carboxamide derivative featuring a benzo[b][1,4]dioxine scaffold. Key structural attributes include:

  • Pyrazole core: Substituted at the 1-position with a 2-hydroxyethyl group and at the 3-position with a thiophen-2-yl moiety.
  • Functional groups: The hydroxyethyl group enhances hydrophilicity, while the thiophene contributes to electronic modulation .

This compound’s design aligns with trends in medicinal chemistry, where pyrazole and benzo[d][1,4]dioxine motifs are leveraged for their pharmacokinetic and target-binding properties.

Properties

IUPAC Name

N-[2-(2-hydroxyethyl)-5-thiophen-2-ylpyrazol-3-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S/c22-8-7-21-17(10-12(20-21)16-6-3-9-26-16)19-18(23)15-11-24-13-4-1-2-5-14(13)25-15/h1-6,9-10,15,22H,7-8,11H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJDHEVKYRXGZNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC(=NN3CCO)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a novel compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C14H13N3O3SC_{14}H_{13}N_{3}O_{3}S, and it features a complex structure that includes a pyrazole ring, a thiophene moiety, and a benzo[b][1,4]dioxine scaffold. The presence of these functional groups is crucial for its biological activity.

Biological Activities

The biological activities of pyrazole derivatives are well-documented, and this compound is no exception. Key areas of activity include:

1. Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit various cancer cell lines by targeting specific pathways such as BRAF(V600E) and EGFR . The compound has been evaluated for its potential to induce apoptosis in cancer cells, suggesting it may serve as a lead compound for further development.

2. Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). In vitro studies have demonstrated that this compound can reduce the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), markers of inflammation .

3. Antimicrobial Activity
Preliminary evaluations indicate that the compound possesses antimicrobial properties against various bacterial strains. Pyrazole derivatives are known to disrupt bacterial cell membranes, leading to cell lysis. This mechanism was observed in related compounds tested against Gram-positive and Gram-negative bacteria .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Key findings include:

  • Substituent Effects : The presence of electron-withdrawing or electron-donating groups on the pyrazole ring can significantly influence the potency of the compound against cancer cells.
  • Hydroxyl Group Contribution : The hydroxyl group in the ethyl chain enhances solubility and may improve bioavailability.

Case Studies

Several studies have highlighted the efficacy of similar pyrazole compounds:

Case Study 1: Anticancer Activity
A study demonstrated that a related pyrazole derivative exhibited IC50 values in the low micromolar range against breast cancer cell lines (MCF-7 and MDA-MB-231). The compound's mechanism involved inducing apoptosis through caspase activation .

Case Study 2: Anti-inflammatory Properties
In an experimental model of inflammation, another pyrazole derivative significantly reduced paw edema in rats when administered at a dose of 10 mg/kg, showcasing its potential as an anti-inflammatory agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Core

The pyrazole ring’s substitution pattern critically influences physicochemical and biological properties. Below is a comparative analysis:

Table 1: Substituent Profiles and Molecular Data
Compound Name Molecular Formula Molecular Weight Key Substituents (Pyrazole Positions)
Target Compound (hypothetical) C₁₈H₁₈N₃O₄S* ~372.4* 1: 2-hydroxyethyl; 3: thiophen-2-yl
N-[1-(Thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide C₁₇H₁₅N₃O₃S 341.4 1: thiophen-2-ylmethyl
1,5-Diarylpyrazole Carboxamides (e.g., 5a-c) Varies ~350–400 1: aryl; 5: substituted phenyl
N'-(4,6-Difluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide C₁₆H₁₂F₂N₄O₃S 402.4 Hydrazide linkage instead of carboxamide
Key Observations:
  • Hydrophilicity : The target’s 2-hydroxyethyl group improves aqueous solubility compared to the lipophilic thiophen-2-ylmethyl group in .
  • Synthetic Accessibility : The target’s synthesis likely employs carbodiimide-mediated coupling (EDCI/HOBT), as seen in , but may require optimization for steric hindrance from the hydroxyethyl group.

Benzo[b][1,4]dioxine Modifications

The benzo[b][1,4]dioxine scaffold is retained across analogs but varies in linkage and substitution:

Table 2: Scaffold Modifications
Compound Name Scaffold Modification Biological Implications
Target Compound Carboxamide linkage Hydrogen bonding with target proteins
(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl) hydrazinecarboxamide Hydrazinecarboxamide linkage Potential antifungal/antimicrobial activity
Ethyl 2-((5-(Benzo[d][1,3]dioxole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate Thiadiazole-thioether linkage Altered metabolic stability
Key Observations:
  • Carboxamide vs. Hydrazide : The carboxamide in the target compound offers superior metabolic stability over hydrazide derivatives .
  • Conformational Rigidity : The benzo[b][1,4]dioxine system restricts rotational freedom, favoring entropic gains in target binding.

Q & A

Q. What are the recommended synthetic routes for this compound?

A multi-step approach is typically employed:

  • Step 1: React 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol with RCH2Cl in dimethylformamide (DMF) using K2CO3 as a base at room temperature to form intermediates .
  • Step 2: Introduce the 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide moiety via nucleophilic substitution or coupling reactions.
  • Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to isolate the final product .

Q. How should researchers characterize purity and structural integrity?

  • Spectroscopy:
  • 1H/13C NMR: Confirm regiochemistry of the pyrazole and dihydrobenzo[b][1,4]dioxine rings (e.g., coupling constants for substituents) .
  • HRMS: Validate molecular weight (e.g., m/z 331.39 for [M+H]+) .
    • Chromatography:
  • HPLC: Use a C18 column (acetonitrile/water mobile phase) to assess purity (>95%) .

Advanced Research Questions

Q. How can computational modeling predict biological activity?

  • Docking Studies: Use software like AutoDock Vina to model interactions with target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity). Focus on the thiophene and pyrazole moieties as key pharmacophores .
  • DFT Calculations: Analyze electron density maps to predict tautomeric stability (e.g., thione vs. thiol forms) and reactivity .

Q. What strategies resolve contradictions in tautomeric stability data?

  • Variable-Temperature NMR: Monitor chemical shifts (e.g., thiophene protons) to identify dominant tautomers under physiological conditions .
  • X-ray Crystallography: Resolve solid-state conformation to clarify discrepancies between theoretical and experimental data .

Q. How to design SAR studies for the thiophene moiety?

  • Analog Synthesis: Replace thiophene with furan, pyrrole, or substituted thiophenes (e.g., 3-methylthiophene) using methods from similar compounds .
  • Bioactivity Assays: Test analogs for IC50 values against cancer cell lines (e.g., MCF-7) or enzymatic targets (e.g., EGFR kinase) to correlate substituent effects with activity .

Methodological Challenges & Solutions

Q. How to optimize conflicting synthesis protocols (e.g., solvent/base systems)?

  • DoE (Design of Experiments): Vary reaction parameters (temperature, solvent polarity, base strength) to identify optimal conditions. For example:
Parameter
SolventDMFAcetonitrile
BaseK2CO3Triethylamine
TemperatureRoom temperatureReflux
  • Kinetic Studies: Monitor reaction progress via TLC to determine rate-limiting steps.

Q. How to address instability in biological assays?

  • Stabilization: Use DMSO stock solutions (10 mM) stored at -20°C to prevent hydrolysis of the carboxamide group .
  • Metabolic Profiling: Incubate with liver microsomes to identify degradation pathways and modify labile groups (e.g., hydroxyethyl substitution) .

Data Analysis & Theoretical Frameworks

Q. How to link experimental data to theoretical frameworks?

  • Conceptual Models: Use Hammett σ constants to rationalize electronic effects of substituents on reactivity .
  • Statistical Analysis: Apply multivariate regression to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.